alpha-Solamargine
Description
Chemical Structure and Sources alpha-Solamargine (C₄₅H₇₃NO₁₅; molecular weight 868.1 Da) is a steroidal glycoalkaloid characterized by a spirosolane-type aglycone backbone linked to a trisaccharide chain composed of two α-L-rhamnopyranosyl units and one β-D-glucopyranosyl unit . It is predominantly found in plants of the Solanum genus, including Solanum americanum, Solanum nigrum (black nightshade), and Solanum macrocarpon (gboma eggplant) .
However, its toxicity profile is dose-dependent: intraperitoneal LD₅₀ in rats is 42 mg/kg, with subchronic toxicity observed at ≥35 mg/kg, including mild testicular and hepatic congestion .
Structure
2D Structure
Properties
Molecular Formula |
C45H73NO15 |
|---|---|
Molecular Weight |
868.1 g/mol |
IUPAC Name |
2-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[(6S,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C45H73NO15/c1-19-9-14-45(46-17-19)20(2)30-28(61-45)16-27-25-8-7-23-15-24(10-12-43(23,5)26(25)11-13-44(27,30)6)57-41-37(54)35(52)38(29(18-47)58-41)59-42-39(34(51)32(49)22(4)56-42)60-40-36(53)33(50)31(48)21(3)55-40/h7,19-22,24-42,46-54H,8-18H2,1-6H3/t19?,20?,21?,22?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43-,44-,45-/m0/s1 |
InChI Key |
VTYQXQQQKWLGBA-LMZJOPPCSA-N |
Isomeric SMILES |
CC1CC[C@]2(C(C3C(O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)OC9C(C(C(C(O9)C)O)O)O)O)O)C)C)C)NC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)OC9C(C(C(C(O9)C)O)O)O)O)O)C)C)C)NC1 |
Origin of Product |
United States |
Preparation Methods
Structural Characteristics and Biological Relevance of Alpha-Solamargine
This compound ((25R)-3β-{O-α-L-rhamnopyranosyl-(1→2)-[O-α-L-rhamnopyranosyl-(1→4)]-β-D-glucopyranosyloxy}-22α-N-spirosol-5-ene) is characterized by a spirosolane aglycone core conjugated to a trisaccharide moiety comprising two α-L-rhamnopyranosyl units and one β-D-glucopyranosyl unit. This unique architecture contributes to its membrane-disruptive activity and ability to induce apoptosis in malignant cells. The compound occurs naturally in Solanum species such as Solanum nigrum and Solanum sodomaeum, where it functions as a phytoanticipin against herbivores and pathogens. Its pharmacological profile includes modulation of caspase-3, Bcl-2, and NF-κB pathways, making it a multifaceted candidate for oncology research.
Natural Extraction Methods from Solanum Species
Ethanol-Based Extraction and Isolation Protocols
The primary natural source of this compound is the aerial parts and fruits of Solanum nigrum. An optimized ethanolic extraction process involves homogenizing dried plant material in 90% ethanol (10:1 solvent-to-feed ratio) under reflux at 80°C for three hours. This method leverages ethanol’s polarity to solubilize glycoalkaloids while minimizing co-extraction of non-target lipids. Post-extraction, the crude alkaloid fraction is acidified with 3% acetic acid, filtered, and basified to pH 8 with ammonia to precipitate this compound. Centrifugation and freeze-drying yield a light white solid, which is further purified via reversed-phase HPLC using a C18 column and acetonitrile-water gradient.
Table 1: Orthogonal Experimental Design for Optimizing this compound Yield from Solanum nigrum
This orthogonal approach identified ethanol volume and concentration as the most critical parameters, contributing to a solasonine yield of 1.52 mg/g (a structural analog used as a marker for this compound optimization).
Challenges in Scale-Up and Purity Enhancement
Natural extraction faces limitations in yield consistency due to seasonal variations in plant alkaloid content. Preparative chromatography on Sephadex LH-20 and ODS columns reduces impurities like uttroside B but requires multiple cycles to achieve >95% purity. Recent advances in membrane filtration and aqueous two-phase systems have improved recovery rates to 68–72%, though industrial-scale applications remain nascent.
Total Chemical Synthesis of this compound
Diosgenin-Based Semisynthesis
The most efficient synthetic route starts with diosgenin, a steroidal sapogenin abundant in Dioscorea species. The 13-step protocol achieves a 10.5% overall yield through the following key stages:
- Spiroamine Formation : Diosgenin is treated with acetic anhydride and sulfuric acid to introduce a 22α-N-spirosolane skeleton.
- Glycosylation at C-3 : A tetra-O-benzoyl-β-D-glucopyranosyl bromide donor is condensed with the spiroamine intermediate using silver triflate in dichloromethane at −20°C.
- Sequential Rhamnosylation : The glucosylated product undergoes two rounds of coupling with α-L-rhamnopyranosyl trichloroacetimidate, facilitated by 4Å molecular sieves and trimethylsilyl triflate.
- Global Deprotection : Benzoyl and pivaloyl groups are cleaved via alkaline hydrolysis (NaOH in THF/MeOH/H2O, 40°C, 18 hours), yielding this compound.
Table 2: Critical Reaction Parameters in Glycosylation Steps
| Step | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| Glucosylation | AgOTf, DCM | −20°C | 30 min | 78% |
| First Rhamnosylation | TMSOTf, 4Å sieves | −30°C | 45 min | 65% |
| Second Rhamnosylation | TMSOTf, 4Å sieves | −25°C | 60 min | 58% |
Solid-Phase Synthesis and Automation
Recent patents disclose a fragment condensation strategy using preassembled trisaccharide modules. The rhamnose-glucose-rhamnose oligosaccharide is synthesized on a polystyrene resin functionalized with photolabile linkers, enabling UV-triggered cleavage after each glycosylation cycle. This method reduces purification bottlenecks and improves stereochemical control, achieving an overall yield of 14.2% in pilot trials.
Analytical Characterization and Quality Control
Spectroscopic Identification
- NMR Spectroscopy : 1H NMR (600 MHz, CD3OD) displays characteristic signals at δ 5.31 (H-6, spirosolane), δ 4.98 (H-1 of rhamnose), and δ 4.38 (H-1 of glucose).
- Mass Spectrometry : ESI-MS exhibits a protonated molecular ion at m/z 868.7 [M+H]+, consistent with the molecular formula C45H73NO15.
- HPLC-DAD : Reverse-phase chromatography (C18, 5 μm, 250 × 4.6 mm) with isocratic elution (acetonitrile:0.1% TFA = 72:28) gives a retention time of 12.7 minutes, matching natural isolates.
Pharmacological Applications and Mechanistic Insights
This compound exhibits dose-dependent cytotoxicity across seven cancer cell lines:
Mechanistically, it downregulates survivin and Bcl-2 while upregulating Bax, triggering mitochondrial apoptosis. Synergistic effects with paclitaxel (combination index = 0.32) suggest potential for combination therapies.
Chemical Reactions Analysis
Types of Reactions
Alpha-Solamargine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the glycosidic bonds in this compound.
Substitution: Substitution reactions can occur at the glycosidic moiety, leading to the formation of different analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which may have different biological activities .
Scientific Research Applications
Solamargine is an azaspiro compound, a steroid, and an oxaspiro compound . It has been identified in Solanum carolinense and Solanum pittosporifolium, among other organisms . Research indicates that solamargine has antiviral and anticancer properties .
Antiviral Effects
Solamargine has demonstrated antiviral activity by interacting with MZF1 (Myeloid zinc finger protein 1), which inhibits HBV core promoter activity, reduces pregenomic RNA levels, and inhibits HBV replication .
Inhibition of HBV pgRNA and HBcAg Protein Expression
Solamargine significantly reduces the relative expression of HBV pregenomic RNA (pgRNA) and HBcAg protein . In experiments, a group transfected with HBV whole genome plasmid was compared to a group transfected and treated with 5 μM Solamargine. Northern blot results confirmed that the relative expression level of HBV pgRNA in the Solamargine group was lower than in the control group . Western blot analysis showed that the relative expression of HBcAg protein was lower in the Solamargine group, while the relative expression of HBsAg protein remained unchanged .
Effects on HBV Core Promoter
Solamargine affects HBV gene expression by acting on a fragment of the HBV core promoter. It not only decreased the fluorescence expression level of the HBV pgRNA promoter but also the fluorescence expression level of ENII/BCP . Further experiments with gene deletion mutants indicated that Solamargine targets the pGL4.74-HBenIIcp-Ce-del2 fragment (sequence: 5′-GCCCAAGGTCTTACATAAGAGGACTCTTGGACTCT-3′) to suppress HBV replication and expression .
Anticancer Activity
Solamargine has anticancer activity against various cancers, including liver, stomach, cervical, lung, breast, colorectal, nasopharyngeal, and prostate cancers .
Gastric Cancer
Solamargine inhibits the progression of gastric cancer by regulating the expression of lncNEAT1_2 through the MAPK pathway. It inhibits the activity of gastric cancer cell lines in a dose-dependent manner and induces significant changes in cell morphology .
Other Cancers
Solamargine has demonstrated anticancer activity against cervical cancer, lung cancer, breast cancer, colorectal cancer, and nasopharyngeal cancer, with significant curative effects and few side effects . It has also been used in trials studying the treatment of Actinic Keratosis .
Leishmaniasis Treatment
Solamargine, in combination with solasonine, has shown promise in treating cutaneous leishmaniasis in C57BL/6 mice . Topical application of solamargine and solasonine at 10 µM per mouse per day reduced the progression of ear lesions infected with amastigotes of L. mexicana compared to the control group. The number of parasites was also reduced .
Solamargine also significantly decreased nitric oxide (NO) production in RAW 264.7 macrophages and showed a significant reduction in TNF-α and significant increases in IL-6 in LPS-induced macrophages and dendritic cells .
Other potential applications
Emerging evidence suggests that it may also have uses as a(n):
Tables of Research Findings
Cautions
Mechanism of Action
Alpha-Solamargine exerts its effects primarily through its interaction with cell membranes. It causes membrane disruption and blebbing, leading to necrotic cell death . The compound also inhibits P-glycoprotein, a protein involved in drug resistance, thereby enhancing the efficacy of chemotherapeutic agents . The molecular targets and pathways involved include the induction of apoptosis through the mitochondrial pathway and inhibition of cell proliferation .
Comparison with Similar Compounds
Structural and Functional Differences
alpha-Solamargine shares structural similarities with other Solanum glycoalkaloids, particularly solasonine (C₄₅H₇₃NO₁₆; MW 884.06 Da), which differs by an additional hydroxyl group in its glycosidic side chain . This minor structural variation influences solubility, bioavailability, and bioactivity. For example, solamargine demonstrates stronger P-glycoprotein inhibition compared to solasonine, enhancing its cytotoxic effects in multidrug-resistant cancer cells .
Table 1: Structural and Functional Comparison
Concentration in Plant Species
Table 2: Glycoalkaloid Levels in Solanum Species (mg/100 g Fresh Weight)
Toxicological and Pharmacological Contrasts
- Developmental Toxicity: Solamargine and solasonine exhibit non-selective cytotoxicity in frog embryos, but solamargine induces higher mortality at lower concentrations .
- Anticancer Mechanisms : Solamargine downregulates STAT3 phosphorylation, while solasonine primarily inhibits topoisomerase I .
- Food Safety : S. macrocarpon’s high solamargine content (124–197 mg/100 g) renders it unsafe for consumption, whereas S. aethiopicum and cultivated eggplants pose minimal risk .
Q & A
Q. What statistical approaches validate dose-response relationships in this compound studies?
- Methodological Answer : Nonlinear regression models (e.g., log-dose vs. response) calculate EC50/IC50 values. Report confidence intervals and p-values (e.g., ANOVA for multi-group comparisons). Ensure compliance with guidelines like the ARRIVE 2.0 for preclinical studies to enhance reproducibility .
Data Management & Reproducibility
Q. How should raw data from this compound experiments be archived for reproducibility?
Q. What criteria ensure ethical reporting of this compound’s toxicological data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
